![molecular formula C11H12N4OS B14287741 N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea CAS No. 138428-47-4](/img/structure/B14287741.png)
N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Preparation Methods
The synthesis of N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea typically involves the reaction of N-methyl-N-phenylurea with a thiadiazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the process. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea has several scientific research applications:
Agriculture: It acts as a cytokinin, promoting plant growth and development.
Chemistry: It is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea involves its interaction with molecular targets such as cytokinin oxidase/dehydrogenase. By inhibiting this enzyme, the compound increases the lifetime of cytokinins, thereby promoting plant growth. In medical applications, its thiadiazole moiety allows it to interfere with DNA replication, making it effective against cancer cells .
Comparison with Similar Compounds
N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole: Known for its significant therapeutic potential in antimicrobial and anticancer applications.
1,2,3-Thiadiazole: Used in various chemical syntheses and as a building block for more complex molecules.
1,2,4-Thiadiazole: Exhibits a range of biological activities, including antifungal and anti-inflammatory properties. The uniqueness of N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea lies in its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
138428-47-4 |
|---|---|
Molecular Formula |
C11H12N4OS |
Molecular Weight |
248.31 g/mol |
IUPAC Name |
1-methyl-1-phenyl-3-(1,2,5-thiadiazol-3-ylmethyl)urea |
InChI |
InChI=1S/C11H12N4OS/c1-15(10-5-3-2-4-6-10)11(16)12-7-9-8-13-17-14-9/h2-6,8H,7H2,1H3,(H,12,16) |
InChI Key |
KPUJQMLBBUHPAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NCC2=NSN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



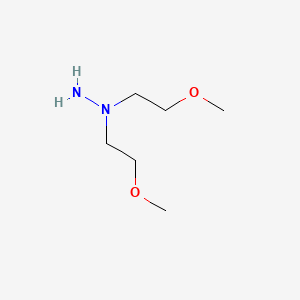
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)

![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
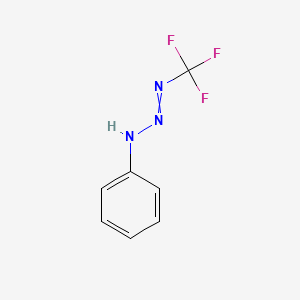
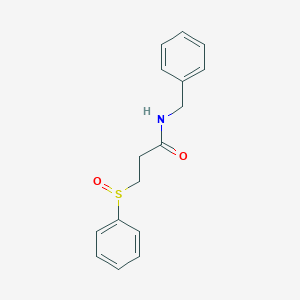
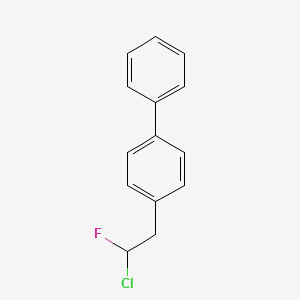
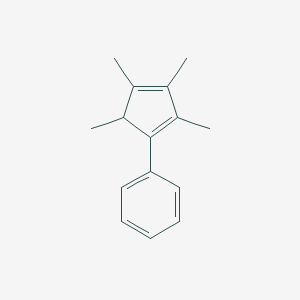
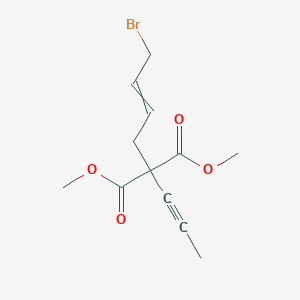
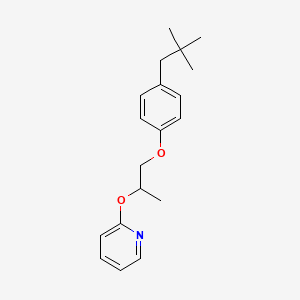
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
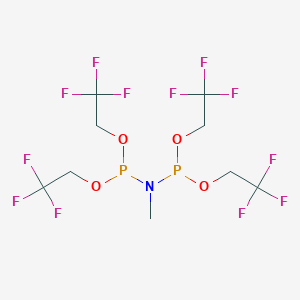
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
